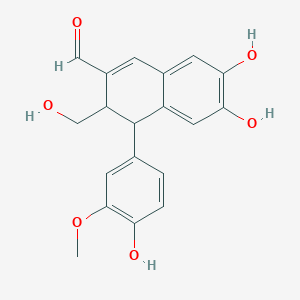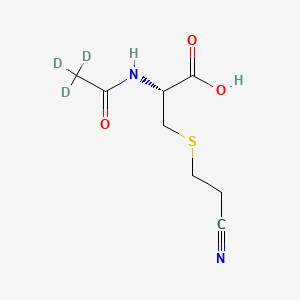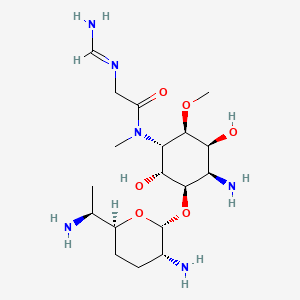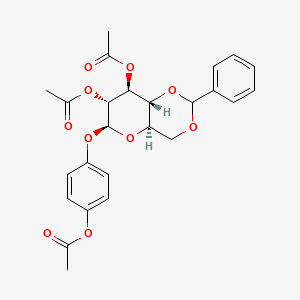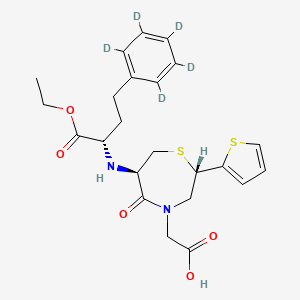
N-tert-Boc-2-(4-formyl-2-méthoxyphénoxy)éthylamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 is widely used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It serves as a reference standard in the development of diagnostic assays and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Mécanisme D'action
The mechanism of action of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound provide stability and reduce the rate of metabolic degradation, making it an ideal candidate for studying metabolic pathways and drug interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine
- N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d2
- N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d4
Uniqueness
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is essential .
Propriétés
IUPAC Name |
tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-11(10-17)9-13(12)19-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJWNUBKOGDHF-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661822 |
Source


|
| Record name | tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189481-50-2 |
Source


|
| Record name | tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
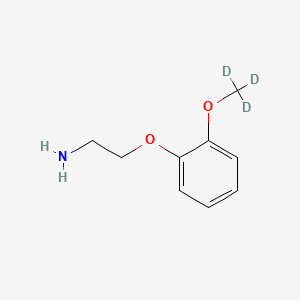
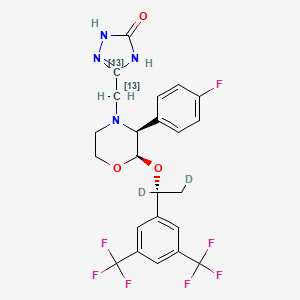

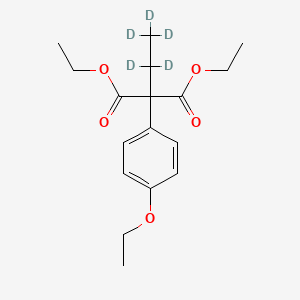
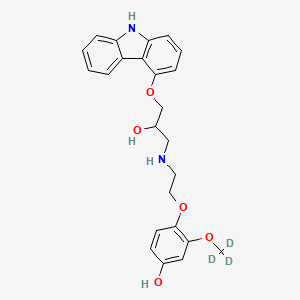
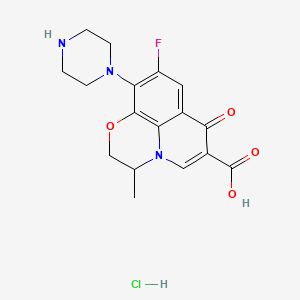
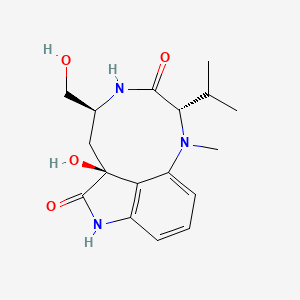
![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)
